molecular formula C16H14ClN3 B2979675 7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine CAS No. 477861-95-3

7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine

Cat. No.: B2979675
CAS No.: 477861-95-3
M. Wt: 283.76
InChI Key: WHAUTSXRLRVMIY-UHFFFAOYSA-N
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Description

7-Chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine is a quinazoline derivative characterized by a chlorine atom at position 7 of the quinazoline ring and a 2-methylbenzyl group attached to the N4 amine (Fig. 1). Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.

Synthesis:
The compound can be synthesized via nucleophilic substitution reactions. For example, 2,4-dichloroquinazoline reacts with 2-methylbenzylamine in tetrahydrofuran (THF) in the presence of triethylamine, yielding the target compound after purification via silica gel chromatography (47% yield) . Key spectral data include:

  • ¹H NMR (CDCl₃): Signals corresponding to the aromatic protons of the quinazoline ring (δ 7.3–8.1 ppm) and the methyl group (δ 2.4 ppm) on the benzyl substituent.
  • HRMS: Confirmed molecular ion peaks align with the theoretical molecular formula C₁₆H₁₄ClN₃.

Properties

IUPAC Name

7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-11-4-2-3-5-12(11)9-18-16-14-7-6-13(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAUTSXRLRVMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322710
Record name 7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666180
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477861-95-3
Record name 7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substituting agents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .

Scientific Research Applications

7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine is a quinazoline derivative with a chlorine atom and a 2-methylphenylmethyl group attached to a quinazoline ring. Quinazolines are known for their diverse biological activities, making this compound interesting in medicinal chemistry. The compound has a molecular weight of approximately 286.76 g/mol. It has demonstrated potential therapeutic applications, especially in cancer treatment and as an antimicrobial agent. The substance can inhibit specific enzymes and proteins by attaching to their active sites, which can prevent cancer cell proliferation and inhibit microbial growth. Studies suggest that quinazoline derivatives can be selectively toxic to cancer cells while sparing normal cells, making them good candidates for drug development.

Applications

This compound is investigated for its use in medicinal chemistry and chemical research.

Medicinal Chemistry

  • Anticancer Drug this compound has been investigated for its potential as an anticancer drug. Quinazoline derivatives have demonstrated anticancer activity against various cell lines .
  • Antimicrobial Agent The compound has also been explored for its potential as an antimicrobial agent.

Chemical Research

  • Building Block this compound can be used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The biological activity of this compound, particularly its potential as an anticancer and antimicrobial agent, is notable. The mechanism of action involves inhibiting specific enzymes and proteins by binding to their active sites, which can suppress cancer cell proliferation and inhibit microbial growth. Research indicates that quinazoline derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells, making them attractive candidates for drug development.

Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameChemical Structure FeaturesUnique Aspects
7-chloroquinazolineBase structure without additional groupsPrecursor for various derivatives
VandetanibQuinazoline derivativeApproved drug for cancer treatment
GefitinibQuinazoline-based kinase inhibitorTargeted therapy for non-small cell lung cancer
HalofuginoneQuinazolinone alkaloidInhibits collagen gene expression

The specific substitution pattern of this compound enhances its reactivity and potential biological activities compared to other quinazoline derivatives. Its dual chlorine substitution provides distinct properties that may lead to improved therapeutic effects compared to structurally similar compounds.

Mechanism of Action

The mechanism of action of 7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in cell signaling, leading to the suppression of cancer cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural diversity of quinazoline derivatives arises from substitutions at positions 2, 4, 6, and 5. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Structural Features Reference
7-Chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine 7-Cl, N-(2-methylbenzyl) Electron-withdrawing Cl enhances reactivity; bulky benzyl group may sterically hinder interactions.
2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine 2-Cl, 7-F, N,N-diethyl Dual halogen substitution (Cl, F) increases electronegativity; diethylamine improves solubility.
7-Chloro-N-(cyclopropylmethyl)quinazolin-4-amine 7-Cl, N-cyclopropylmethyl Cyclopropyl group introduces steric constraints and potential metabolic stability.
7-Chloro-2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine 7-Cl, 2-(4-ClPh), N-(4-MeOPh) Aryl groups at C2 and N4 enhance π-π stacking; methoxy improves lipophilicity.
2-Chloro-7-methoxyquinazolin-4-amine 2-Cl, 7-OMe Methoxy at C7 reduces electrophilicity compared to Cl; smaller substituent at N3.

Spectral and Physicochemical Properties

  • ¹H NMR Shifts :
    • The target compound’s NH proton resonates at δ 8.73 ppm, while analogs with electron-donating groups (e.g., 7-methoxy in ) show upfield shifts (δ 7.5–8.0 ppm).
    • Diethylamine substituents () exhibit split signals for CH₂ groups (δ 1.1–3.4 ppm).
  • Molecular Weight : Ranges from 209.63 g/mol () to 442.20 g/mol (), depending on substituents.

Biological Activity

7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a quinazoline core with a chloro substituent at the 7-position and a 2-methylphenyl group attached to the nitrogen atom. Its molecular formula is C_{13}H_{12}ClN_{3}, with a molecular weight of approximately 255.71 g/mol. The synthesis typically involves nucleophilic substitution reactions, where the chloro group can react with various nucleophiles to yield different derivatives, enhancing its biological profile .

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In animal models, these compounds have shown efficacy in protecting against seizures induced by maximum electroshock tests . The mechanism of action is believed to involve modulation of neurotransmitter systems in the central nervous system (CNS), making them potential candidates for treating epilepsy and related disorders.

Anticancer Activity

Quinazoline derivatives, including this compound, have demonstrated broad-spectrum anticancer activity. Studies have reported their effectiveness against various cancer cell lines, including those from breast cancer and leukemia . The compounds are thought to inhibit key signaling pathways involved in tumor proliferation, such as the platelet-derived growth factor (PDGF) receptor pathway .

Case Studies and Experimental Results

  • Anticonvulsant Efficacy : In a study examining the anticonvulsant effects of quinazoline derivatives, this compound was found to significantly reduce seizure frequency in rodent models compared to control groups .
  • Anticancer Activity : Another investigation focused on the compound's cytotoxic effects against MDA-MB-231 breast cancer cells. The results indicated that it induced apoptosis and inhibited cell proliferation at micromolar concentrations .
  • Anti-inflammatory Effects : A series of experiments also highlighted the anti-inflammatory properties of related quinazoline compounds, suggesting that modifications in the structure could lead to enhanced activity against inflammatory pathways .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
6-Chloro-N-(2-methylphenyl)quinazolin-4-amineChlorine at position 6Different substituent pattern affects activity
N-(3-chlorophenyl)-6-nitroquinazolin-4-amineNitro group at position 6Potential for increased anti-cancer activity
N-(1-naphthyl)-6-methylquinazolin-4-amineMethyl group at position 6Enhanced lipophilicity may improve bioavailability
7-Fluoro-N-(2-bromophenyl)quinazolin-4-amineFluorine at position 7Variation in halogen substituents alters properties

Q & A

Q. What are the common synthetic routes for preparing 7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine?

A two-step approach is typically employed:

  • Step 1 : React 4-chloro-6-substituted quinazoline with 2-methylbenzylamine in a polar aprotic solvent (e.g., DMF) using a base like Hunig’s base (diisopropylethylamine) at room temperature. This facilitates nucleophilic substitution at the 4-position of the quinazoline core .
  • Step 2 : Purify the crude product via column chromatography (e.g., silica gel with hexane/ethyl acetate gradient elution) to achieve >95% purity. Confirm purity using HPLC with trifluoroacetic acid-acetonitrile gradients .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for quinazoline and 2-methylbenzyl groups) .
  • HRMS (ESI) : Validate molecular weight (e.g., calculated vs. observed [M+H]+ ions) .
  • LCMS : Assess purity (>95%) using dual gradients (e.g., 3-minute and 7-minute acetonitrile/water gradients with 0.025–0.05% trifluoroacetic acid) .

Q. What are the key physicochemical properties influencing the solubility and stability of this compound?

  • Solubility : Low aqueous solubility due to aromaticity; use DMSO or DMF for stock solutions.
  • Stability : Store at –20°C in a dry, sealed container to prevent hydrolysis of the quinazoline core .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized for scale-up?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 2 hours to 1 hour at 150°C) while maintaining >95% yield .
  • Catalyst optimization : Use palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) for Suzuki-Miyaura cross-coupling if introducing additional substituents .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

  • Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), ATP concentration in kinase assays, and incubation times .
  • Off-target profiling : Screen against a panel of kinases (e.g., SFKs, Abl) to confirm selectivity. Use recombinant enzyme assays with IC₅₀ values <10 nM for validation .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced kinase inhibition?

  • Quinazoline C-6 position : Introducing electron-withdrawing groups (e.g., Cl) enhances ATP-binding pocket affinity .
  • N-Substitution : Bulky substituents (e.g., 2-methylbenzyl) improve selectivity by reducing steric clashes with non-target kinases .

Q. What computational strategies are recommended for predicting the biological targets of this compound?

  • Molecular docking : Use AutoDock Vina with c-Src (PDB: 2SRC) to model binding poses. Focus on hydrophobic interactions with Leu273 and hydrogen bonding with Met341 .
  • 3D-QSAR : Develop CoMFA/CoMSIA models using analogs (e.g., morpholinylpropoxy derivatives) to predict activity cliffs .

Q. How should in vivo pharmacokinetic studies be designed to evaluate this compound’s therapeutic potential?

  • Dosing regimen : Administer orally (10–50 mg/kg/day) in xenograft models. Monitor plasma half-life (target: >40 hours) and bioavailability using LC-MS/MS .
  • Toxicity screening : Assess liver enzymes (ALT/AST) and renal function (creatinine) in rodent models after 28-day exposure .

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